

Application Notes and Protocols for OUP-186 in Breast Cancer Cell Culture

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Compound of Interest

Compound Name: OUP-186

Cat. No.: B14758953

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **OUP-186** is a potent and selective antagonist of the human and rat histamine H3 receptor (H3R).[1][2] It is a non-imidazole compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines.[1][2] These findings suggest that **OUP-186** may be a valuable research tool for investigating the role of the H3R in cancer and as a potential therapeutic agent. This document provides detailed protocols for the culture of relevant breast cancer cell lines and the experimental use of **OUP-186** to assess its impact on cell proliferation and apoptosis.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of **OUP-186** in breast cancer cell lines.

Compound	Cell Line	Assay Duration	IC50 Value	Effect
OUP-186	MDA-MB-231 (ER-) & MCF7 (ER+)	48 hours	~10 μ M	Suppressed proliferation, induced caspase-3/7 activation
Clobenpropit	MDA-MB-231 (ER-) & MCF7 (ER+)	48 hours	~50 μ M	Suppressed proliferation, slight induction of cell death

Signaling Pathway

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} OUP-186 mechanism of action.
```

Experimental Protocols

Cell Culture of Human Breast Cancer Cell Lines (MDA-MB-231 and MCF7)

This protocol outlines the standard procedure for the maintenance of MDA-MB-231 and MCF7 human breast cancer cell lines.

Materials:

- MDA-MB-231 or MCF7 cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-25 or T-75)
- 6-well, 12-well, or 96-well plates
- Incubator (37°C, 5% CO₂)
- Biosafety cabinet

Procedure:

- **Media Preparation:** Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Thaw a frozen vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer the cell suspension to a T-25 flask.
- **Cell Maintenance:**
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

- Monitor cell growth daily.
- When cells reach 80-90% confluency, subculture them.
- Subculturing:
 - Aspirate the old medium from the flask.
 - Wash the cell monolayer once with sterile PBS.
 - Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
 - Add 4 mL of complete growth medium to inactivate the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
 - Incubate the new flask at 37°C and 5% CO₂.

OUP-186 Treatment and Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol describes how to assess the effect of **OUP-186** on the proliferation of breast cancer cells.

Materials:

- MDA-MB-231 or MCF7 cells
- Complete growth medium
- **OUP-186** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well cell culture plates
- WST-1 or MTT reagent

- Microplate reader

Procedure:

- Cell Seeding: Seed MDA-MB-231 or MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- **OUP-186** Treatment:
 - Prepare serial dilutions of **OUP-186** in complete growth medium.
 - Remove the medium from the wells and add 100 μ L of the **OUP-186** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve **OUP-186**).
 - Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Proliferation Assessment:
 - Add 10 μ L of WST-1 or MTT reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - If using MTT, add 100 μ L of solubilization solution to each well and incubate overnight.
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of **OUP-186** to determine the IC₅₀ value.

Caspase-3/7 Activation Assay

This protocol is for measuring the induction of apoptosis by **OUP-186** through the activation of caspases 3 and 7.

Materials:

- MDA-MB-231 or MCF7 cells
- Complete growth medium
- **OUP-186**
- Caspase-Glo® 3/7 Assay kit (or equivalent)
- White-walled 96-well plates
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a white-walled 96-well plate as described in the proliferation assay protocol.
- **OUP-186** Treatment: Treat the cells with various concentrations of **OUP-186** for 48 hours.
- Caspase Assay:
 - Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
 - Add 100 µL of the reagent to each well.
 - Mix gently by orbital shaking for 30 seconds.
 - Incubate at room temperature for 1-2 hours.
- Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Experimental Workflow

```
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read_caspase; read_prolif -> analyze_prolif; read_caspase -> analyze_caspase; analyze_prolif  
-> end; analyze_caspase -> end; } Workflow for OUP-186 experiments.
```

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References

- 1. biocat.com [biocat.com]
- 2. Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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